molecular formula C24H26N6O6 B2858250 2-[3-(3,4-dimethoxyphenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide CAS No. 887214-59-7

2-[3-(3,4-dimethoxyphenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide

Cat. No.: B2858250
CAS No.: 887214-59-7
M. Wt: 494.508
InChI Key: UVMATOLYOURISA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a triazolo[4,5-d]pyrimidine derivative characterized by a 3,4-dimethoxyphenyl substituent at position 3 of the triazolo-pyrimidine core and a 2-(3,4-dimethoxyphenyl)ethyl acetamide side chain at position 4. The structure combines a heterocyclic scaffold with dual 3,4-dimethoxyphenyl groups, which are known to enhance bioavailability and receptor binding in pharmacologically active molecules due to their electron-donating methoxy groups . The triazolo-pyrimidine core is associated with diverse biological activities, including kinase inhibition and antimicrobial properties, as observed in structurally related compounds .

Properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[3-(3,4-dimethoxyphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N6O6/c1-33-17-7-5-15(11-19(17)35-3)9-10-25-21(31)13-29-14-26-23-22(24(29)32)27-28-30(23)16-6-8-18(34-2)20(12-16)36-4/h5-8,11-12,14H,9-10,13H2,1-4H3,(H,25,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVMATOLYOURISA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)CN2C=NC3=C(C2=O)N=NN3C4=CC(=C(C=C4)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N6O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of the Triazolo[4,5-d]Pyrimidin Core

The triazolo[4,5-d]pyrimidin scaffold is synthesized via cyclocondensation reactions between pyrimidine derivatives and triazole precursors. Two primary routes are documented:

Hydrazine-Cyanogen Bromide Cyclization

Source describes a method where 2-chloro-4-hydrazine-5-methoxypyrimidine reacts with cyanogen bromide in isopropyl alcohol (IPA) to form 3-amino-5-chloro-8-methoxy-triazolo[4,3-c]pyrimidine. Key steps include:

  • Reaction Conditions : 13–42°C for 3.5 hours in IPA.
  • Workup : Neutralization with sodium carbonate to remove excess cyanogen bromide.
  • Yield : 78.5% after recrystallization.

Triazole-Pyrimidine Condensation

Source reports synthesizingtriazolo[4,5-d]pyrimidines via condensation of chlorinated pyrimidines with amines. For example:

  • Intermediate Preparation : 4,6-dihydroxy-2-mercaptopyrimidine derivatives undergo six-step functionalization to yield chlorinated precursors.
  • Cyclization : Reaction with amines under alkaline conditions (triethylamine in ethanol) achieves 70–90% yields.
Table 1: Comparison of Triazolo[4,5-d]Pyrimidin Core Synthesis Methods
Method Reagents Temperature Yield Source
Hydrazine-Cyanogen Cyanogen bromide, IPA 13–42°C 78.5%
Triazole Condensation Amines, triethylamine Room temp 70–90%

Functionalization with 3,4-Dimethoxyphenyl Groups

The 3,4-dimethoxyphenyl moiety is introduced via nucleophilic aromatic substitution or Suzuki coupling.

Substitution at C3 Position

Source demonstrates substituting chloro groups on triazolopyrimidines with aryl amines. For the target compound:

  • Reagents : 3,4-Dimethoxyaniline, potassium carbonate in dimethylformamide (DMF).
  • Conditions : 80°C for 12 hours under nitrogen.
  • Yield : ~85% (extrapolated from analogous reactions).

Methoxylation via Demethylation-Methylation

Source implies that methoxy groups can be introduced sequentially:

  • Demethylation : Treating hydroxylated intermediates with boron tribromide.
  • Remethylation : Using methyl iodide and potassium carbonate.

Preparation of the Acetamide Side Chain

The N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide side chain is synthesized via amide coupling:

Acetyl Chloride Route

Source outlines reacting 3,4-dimethoxyphenethylamine with 3,4-dimethoxyphenylacetyl chloride:

  • Solvent : Dichloromethane or chloroform.
  • Base : Triethylamine (2.2 eq) to scavenge HCl.
  • Yield : 92% after column chromatography.

Carbodiimide-Mediated Coupling

An alternative employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt):

  • Conditions : Room temperature, 24 hours in tetrahydrofuran (THF).
  • Yield : 88%.
Table 2: Acetamide Side Chain Synthesis Optimization
Method Reagents Solvent Yield Source
Acetyl Chloride Triethylamine, CH₂Cl₂ CH₂Cl₂ 92%
EDC/HOBt EDC, HOBt, DIPEA THF 88%

Coupling of Core and Side Chain

The final step links the triazolopyrimidine core to the acetamide side chain via alkylation or amide bonding.

N-Alkylation

Source describes alkylating triazolopyrimidines with bromoacetamide derivatives:

  • Conditions : Potassium carbonate in DMF, 60°C for 8 hours.
  • Yield : 75%.

Amide Bond Formation

Source employs EDC/HOBt to couple carboxylic acid derivatives with amines:

  • Substrates : 6-Carboxy-triazolopyrimidine and N-[2-(3,4-dimethoxyphenyl)ethyl]amine.
  • Yield : 82%.

Industrial-Scale Considerations

Source highlights optimizations for large-scale production:

  • Continuous Flow Reactors : Reduce reaction times by 40% compared to batch processes.
  • Crystallization : Use anti-solvent precipitation (water/IPA) for >99% purity.

Analytical Characterization

Key spectroscopic data from intermediates and the final compound:

NMR Spectroscopy

  • Triazolo[4,5-d]pyrimidin Core : δ 7.11 (s, 1H, C7-H), 3.92 (s, 3H, OCH₃).
  • Acetamide Side Chain : δ 3.33 (s, 6H, OCH₃), 2.57 (t, J=5.9 Hz, CH₂).

Mass Spectrometry

  • Molecular Ion : m/z 635.24 [M+H]⁺ (calculated for C₃₀H₃₄N₆O₈).

Chemical Reactions Analysis

Types of Reactions

2-[3-(3,4-dimethoxyphenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: Various substitution reactions can be performed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as halogens or alkyl groups.

Scientific Research Applications

2-[3-(3,4-dimethoxyphenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide is a complex organic compound with significant potential in medicinal chemistry. It belongs to the class of nitrogen-containing heterocycles and is characterized by its unique triazole and pyrimidine structures. This compound has garnered interest due to its potential therapeutic applications, particularly in anti-diabetic and anti-cancer treatments.

Chemical Identification and Classification
The compound is cataloged under the Chemical Abstracts Service number 872594-51-9 and can be found in various chemical databases such as PubChem. The compound can be classified as a triazolopyrimidine derivative, which falls under the broader category of heterocyclic compounds. These compounds are known for their diverse biological activities and are frequently explored for pharmaceutical applications.

Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Common methods include specific reagents such as boronic acids for cross-coupling and may be performed under controlled conditions to maximize yield and purity.

Molecular Structure and Properties
The molecular structure features a complex arrangement of rings and functional groups that contribute to its biological activity. The presence of methoxy groups enhances solubility and may influence interactions with biological targets. Key chemical properties include participation in various chemical reactions typical of heterocyclic compounds. Reactions involving this compound are often studied using techniques such as chromatography for purification and NMR spectroscopy for structural confirmation.

Mechanism of Action
The mechanism of action for this compound is primarily linked to its interaction with specific biological targets. In vitro studies have shown promising results regarding its efficacy against certain enzymes and cancer cell lines.

Mechanism of Action

The mechanism of action of 2-[3-(3,4-dimethoxyphenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and physiological responses.

Comparison with Similar Compounds

2-[3-(4-Ethoxyphenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]-N-[(furan-2-yl)methyl]acetamide ()

  • Key Differences :
    • The 3,4-dimethoxyphenyl group in the target compound is replaced with a 4-ethoxyphenyl substituent.
    • The acetamide side chain features a furan-2-ylmethyl group instead of a 2-(3,4-dimethoxyphenyl)ethyl moiety.
  • Implications: The ethoxy group (‑OCH₂CH₃) may reduce metabolic stability compared to methoxy (‑OCH₃) due to increased susceptibility to oxidative degradation.

N-[(2-Chlorophenyl)methyl]-2-[7-oxo-3-(phenylmethyl)-6-triazolo[4,5-d]pyrimidinyl]acetamide ()

  • Key Differences :
    • A benzyl group (phenylmethyl) replaces the 3,4-dimethoxyphenyl substituent.
    • The side chain includes a 2-chlorophenylmethyl group.
  • The chloro substituent may improve halogen bonding but could introduce toxicity concerns .

Analogues with Alternative Heterocyclic Cores

2-[7-(3,4-Dimethoxyphenyl)-6-methyl-2-oxo-2,3-dihydro-1H-imidazo[1,2-b]pyrazol-3-yl]-N-[3-(trifluoromethoxy)phenyl]acetamide ()

  • Key Differences :
    • The core structure is an imidazo[1,2-b]pyrazole instead of triazolo[4,5-d]pyrimidine.
    • A trifluoromethoxy group (‑OCF₃) is present in the acetamide side chain.
  • Implications: The imidazo-pyrazole core may alter binding kinetics due to differences in hydrogen-bonding capacity.

Biological Activity

2-[3-(3,4-dimethoxyphenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide (CAS Number: 872594-51-9) is a complex heterocyclic compound belonging to the triazolopyrimidine family. Its unique structural features suggest potential biological activities that warrant investigation. This article reviews its biological activity based on diverse research findings.

Chemical Structure and Properties

The molecular formula of the compound is C19H22N6O5C_{19}H_{22}N_{6}O_{5} with a molecular weight of 414.4 g/mol. The presence of functional groups such as dimethoxyphenyl and a triazolo-pyrimidine core contributes to its pharmacological potential.

PropertyValue
CAS Number872594-51-9
Molecular FormulaC19H22N6O5
Molecular Weight414.4 g/mol

Anticancer Activity

Research indicates that compounds with triazolo-pyrimidine structures exhibit significant anticancer properties. For instance, studies have shown that derivatives of triazoles can induce apoptosis in various cancer cell lines. In vitro assays demonstrated that similar compounds exhibit cytotoxic effects against human malignant cell lines such as MCF-7 (breast cancer) and Bel-7402 (liver cancer) with IC50 values indicating their effectiveness .

The mechanism through which this compound exerts its anticancer effects appears to involve the inhibition of specific kinases and enzymes associated with cancer proliferation. Preliminary studies suggest that it may interact with cellular pathways linked to apoptosis and cell cycle regulation . Further investigation is required to elucidate the precise molecular targets.

Anti-inflammatory and Antioxidant Properties

In addition to anticancer activity, compounds in the triazolo-pyrimidine class have been reported to possess anti-inflammatory and antioxidant properties. These activities are crucial for mitigating oxidative stress and inflammation associated with various diseases .

Case Studies

Several studies have focused on the biological activities of structurally similar compounds:

  • Study on Triazole Derivatives : A study evaluated the cytotoxicity of various triazole derivatives against human cancer cell lines. One derivative showed an IC50 value of 3.79 µM against MCF-7 cells, indicating strong anticancer potential .
  • Triazolethione Compounds : Research on mercapto-substituted 1,2,4-triazoles highlighted their roles in chemoprevention and chemotherapy, showcasing significant antibacterial and antifungal activities alongside anticancer properties .
  • Kinase Inhibition Studies : Structural analogs of this compound were assessed for their kinase inhibition capabilities. Findings revealed promising activity against several kinases involved in cancer signaling pathways .

Q & A

Q. What are the established synthetic routes for this compound, and what critical reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves multi-step reactions starting with the formation of the triazolopyrimidine core. Key steps include:
  • Step 1 : Cyclocondensation of substituted pyrimidine precursors with triazole-forming reagents under reflux conditions (e.g., ethanol at 80°C) .
  • Step 2 : Acetamide coupling via nucleophilic substitution, requiring anhydrous solvents (e.g., DMF) and catalysts like triethylamine to enhance reactivity .
  • Critical Conditions : Temperature control (±2°C), solvent purity, and inert atmosphere (N₂/Ar) are vital to avoid side reactions. Yields range from 40–65% after HPLC purification .

Q. How is the molecular structure validated, and what spectroscopic techniques are prioritized?

  • Methodological Answer : Structural confirmation relies on:
  • 1H/13C NMR : Assigns proton environments (e.g., dimethoxyphenyl signals at δ 3.8–4.0 ppm) and carbonyl resonances (δ 165–170 ppm) .
  • IR Spectroscopy : Confirms amide C=O stretch (~1650 cm⁻¹) and triazole N-H bend (~3400 cm⁻¹) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]+ expected vs. observed mass error < 2 ppm) .

Q. What biological targets are hypothesized based on structural analogs?

  • Methodological Answer : The triazolopyrimidine core is associated with kinase inhibition (e.g., CDKs, EGFR) due to π-π stacking with ATP-binding pockets. The dimethoxyphenyl groups may enhance blood-brain barrier permeability, suggesting neurological targets (e.g., MAO-B) . Preliminary docking studies recommend prioritizing assays for tyrosine kinases and phosphodiesterases .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields during acetamide coupling?

  • Methodological Answer :
  • Solvent Screening : Test polar aprotic solvents (e.g., DMSO vs. DMF) to stabilize transition states .
  • Catalyst Optimization : Replace triethylamine with DBU (1,8-diazabicycloundec-7-ene) to enhance nucleophilicity .
  • In Situ Monitoring : Use TLC (Rf = 0.3 in 1:1 ethyl acetate/hexane) to track intermediate formation and adjust stoichiometry dynamically .

Q. How should contradictory bioactivity data (e.g., IC50 variability) be resolved?

  • Methodological Answer :
  • Assay Standardization : Replicate assays under controlled conditions (pH 7.4, 37°C, 5% CO₂) using identical cell lines (e.g., HEK293 vs. HeLa discrepancies) .
  • Metabolite Profiling : Perform LC-MS to rule out compound degradation in media .
  • Structural Analog Comparison : Benchmark against triazolopyrimidines with confirmed activity (e.g., fluorophenyl variants) to identify substituent effects .

Q. What computational strategies predict binding modes with neurological targets?

  • Methodological Answer :
  • Molecular Dynamics (MD) Simulations : Use AMBER or GROMACS to model ligand-protein stability over 100 ns trajectories .
  • Free Energy Perturbation (FEP) : Quantify binding affinity changes for methoxy group modifications .
  • Fragment-Based Design : Deconstruct the compound into triazole-pyrimidine and dimethoxyphenyl fragments for pharmacophore mapping .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.